molecular formula C13H12ClN3O2S B2760715 2-(4-chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide CAS No. 1021225-46-6

2-(4-chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide

Cat. No.: B2760715
CAS No.: 1021225-46-6
M. Wt: 309.77
InChI Key: WOIPZTILRJWJIV-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a methylthio-substituted pyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide typically involves the following steps:

    Preparation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 2-(4-chlorophenoxy)acetyl chloride: The 4-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Synthesis of 6-(methylthio)pyridazin-3-amine: This intermediate can be prepared by reacting 3,6-dichloropyridazine with methylthiolate.

    Coupling Reaction: Finally, the 2-(4-chlorophenoxy)acetyl chloride is reacted with 6-(methylthio)pyridazin-3-amine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Agricultural Chemistry: This compound could be explored for its herbicidal or pesticidal properties.

    Biological Studies: It can be used as a tool compound to study the biological pathways and mechanisms involving its molecular targets.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy and methylthio groups may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide: can be compared with other acetamide derivatives that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the methylthio group on the pyridazinyl ring, in particular, may influence its reactivity and interaction with molecular targets.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(6-methylsulfanylpyridazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c1-20-13-7-6-11(16-17-13)15-12(18)8-19-10-4-2-9(14)3-5-10/h2-7H,8H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIPZTILRJWJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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